molecular formula C25H27N3O4 B6480722 2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 877657-77-7

2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N,N-bis(propan-2-yl)acetamide

Katalognummer B6480722
CAS-Nummer: 877657-77-7
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: MCXORBGCULBZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N,N-bis(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.20015635 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

AKOS024621300, also known as F2015-1252, is a selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) . FabI is involved in fatty acid biosynthesis, a critical process for the survival and virulence of bacteria .

Mode of Action

The compound interacts with its target, FabI, by binding to it and inhibiting its function . This interaction was confirmed using biochemistry, macromolecular synthesis, genetics, and cocrystallization of an AKOS024621300–FabI complex .

Biochemical Pathways

By inhibiting FabI, AKOS024621300 disrupts the fatty acid biosynthesis pathway . This leads to a reduction in the production of essential fatty acids, which are critical components of the bacterial cell membrane.

Pharmacokinetics

It has also been found to be extremely potent against clinical isolates of S. aureus and coagulase-negative staphylococci .

Result of Action

The inhibition of FabI by AKOS024621300 leads to a time-dependent reduction of the viability of both methicillin-susceptible and methicillin-resistant S. aureus . This results in a significant reduction in S. aureus counts over 24 hours .

Biochemische Analyse

Biochemical Properties

AKOS024621300: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular processes. For instance, AKOS024621300 has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating the activity of antioxidant proteins and influencing cellular redox states .

Cellular Effects

The effects of AKOS024621300 on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, AKOS024621300 has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, the compound can alter gene expression profiles by interacting with transcription factors and epigenetic regulators, thereby influencing cellular differentiation and metabolic states .

Molecular Mechanism

At the molecular level, AKOS024621300 exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, AKOS024621300 can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Furthermore, the compound can induce changes in gene expression by interacting with DNA-binding proteins and modulating chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AKOS024621300 can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that AKOS024621300 remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to AKOS024621300 in in vitro and in vivo studies has demonstrated sustained alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its application .

Dosage Effects in Animal Models

The effects of AKOS024621300 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant responses and improved cellular function. At higher doses, AKOS024621300 can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects underscore the importance of dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

AKOS024621300: is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activities and substrate availability. For instance, AKOS024621300 has been shown to affect the pentose phosphate pathway, leading to changes in NADPH production and redox balance. These interactions highlight the compound’s role in regulating cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of AKOS024621300 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. This distribution is crucial for its biological activity, as it determines the local concentration and availability of AKOS024621300 at target sites. Additionally, the compound’s interaction with binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

AKOS024621300: exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns are critical for AKOS024621300 ’s ability to interact with specific biomolecules and exert its biochemical effects. For example, its localization to the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin .

Eigenschaften

IUPAC Name

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-15(2)27(16(3)4)21(29)14-26-22-19-8-6-7-9-20(19)32-23(22)24(30)28(25(26)31)18-12-10-17(5)11-13-18/h6-13,15-16H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXORBGCULBZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.